6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Physicochemical properties Lipophilicity Drug-likeness

6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine (CAS 1706465‑07‑7, C14H13IN4O, MW 380.18) [REFS‑1] is a 5‑amino‑2H‑benzo[d][1,2,3]triazole derivative that combines a 6‑ethoxy group on the benzotriazole core and a meta‑iodinated phenyl ring at the 2‑position. This substitution pattern distinguishes it from simpler 2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine (CAS 1706444‑45‑2, MW 336.13) and other 5‑amino‑benzotriazoles that lack the ethoxy moiety [REFS‑2][REFS‑3].

Molecular Formula C14H13IN4O
Molecular Weight 380.18 g/mol
Cat. No. B15056621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
Molecular FormulaC14H13IN4O
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESCCOC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)I
InChIInChI=1S/C14H13IN4O/c1-2-20-14-8-13-12(7-11(14)16)17-19(18-13)10-5-3-4-9(15)6-10/h3-8H,2,16H2,1H3
InChIKeyHODZEWFCLSZBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine – A 5‑Amino‑2H‑benzotriazole with a Distinctive 3‑Iodophenyl‑6‑ethoxy Substitution Pattern


6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine (CAS 1706465‑07‑7, C14H13IN4O, MW 380.18) [REFS‑1] is a 5‑amino‑2H‑benzo[d][1,2,3]triazole derivative that combines a 6‑ethoxy group on the benzotriazole core and a meta‑iodinated phenyl ring at the 2‑position. This substitution pattern distinguishes it from simpler 2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine (CAS 1706444‑45‑2, MW 336.13) and other 5‑amino‑benzotriazoles that lack the ethoxy moiety [REFS‑2][REFS‑3]. The compound is commercially available in 95–98% purity [REFS‑1][REFS‑3] and serves as a key intermediate for medicinal chemistry and chemical‑biology applications where the iodine atom offers opportunities for radio‑labeling or heavy‑atom effects, while the ethoxy group modulates physicochemical properties such as lipophilicity and solubility relative to unsubstituted analogues [REFS‑2][REFS‑4].

Why 6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzotriazoles


Benzotriazole‑based building blocks cannot be interchanged casually because minor substituent changes can radically alter target affinity, pharmacokinetic profile, and chemical reactivity. The 6‑ethoxy group in 6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine increases the molecular volume (ΔMW ≈ +44 g/mol) and hydrogen‑bond acceptor count relative to the des‑ethoxy analogue 2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine, directly affecting solubility, logP, and membrane permeability [REFS‑1][REFS‑2]. Moreover, iodine atoms in benzotriazole ligands have been shown to contribute significantly to the free energy of binding—enhancing affinity by up to 2–3 kJ/mol compared to chlorine or unsubstituted counterparts in human CK2 kinase assays—meaning that swapping for a non‑iodinated or differently halogenated derivative can produce a measurable loss of potency in pharmacological models [REFS‑3]. These structural features make generic substitution scientifically unwise for projects requiring precise structure–activity relationships.

Quantitative Differentiation of 6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine Versus Closest Analogues


Enhanced Molecular Weight and Predicted Lipophilicity Compared with the Des‑Ethoxy Analogue

The target compound carries a 6‑ethoxy substituent that increases its molecular weight to 380.18 g/mol, compared with 336.13 g/mol for 2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine [REFS‑1][REFS‑2]. The additional ethoxy oxygen serves as a hydrogen‑bond acceptor and contributes to a calculated logP increase of approximately 0.5–0.8 log units (predicted by ChemDraw/ACD/Labs), indicating higher membrane permeability while retaining a total polar surface area below 90 Ų [REFS‑3]. These differences directly affect solubility, passive diffusion, and off‑target binding, making the ethoxy‑containing compound a distinct chemical tool rather than a simple substitute for the des‑ethoxy analogue.

Physicochemical properties Lipophilicity Drug-likeness

Iodine‑Driven Binding Affinity Enhancement in Benzotriazole‑Based CK2 Ligands

In a differential scanning fluorimetry study, benzotriazoles bearing iodine atoms displayed a stabilization of the CK2α catalytic subunit by ΔTm = 2–4 °C relative to their brominated or unsubstituted analogues [REFS‑1]. The binding free energy contribution of a single iodine atom was estimated at approximately −2 to −3 kJ/mol, primarily through halogen‑bonding interactions with backbone carbonyls in the hinge region [REFS‑1]. Although the target compound was not directly profiled, its 3‑iodophenyl motif is expected to recapitulate this iodine‑dependent affinity boost, distinguishing it from non‑iodinated 2‑phenyl‑2H‑benzo[d][1,2,3]triazol‑5‑amine derivatives that show negligible thermal shift under identical conditions (ΔTm < 0.5 °C) [REFS‑1][REFS‑2].

Kinase inhibition Thermodynamics Halogen bonding

Purity and Analytical Traceability Relative to Commercial Alternatives

Suppliers offer 6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine at 98% purity (HPLC) [REFS‑1], whereas the des‑ethoxy analogue 2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine is frequently listed at 95–97% [REFS‑2][REFS‑3]. The higher purity reduces the need for additional purification steps, saving both time and solvent waste in sensitive synthetic transformations. Moreover, the ethoxy‑bearing compound’s HPLC retention time (typically 4.2–4.5 min under generic C18 conditions) is readily distinguishable from the des‑ethoxy congener (3.5–3.8 min), providing a simple QC check against mis‑labeling [REFS‑4].

Chemical sourcing Purity Analytical QC

Potential for Radiolabeling via Isotopic Exchange on the 3‑Iodophenyl Ring

The 3‑iodophenyl substituent permits direct isotopic exchange with I‑125 or I‑123 for SPECT imaging applications. Radioiodination yields of 70–85% have been reported for analogous 3‑iodophenyl‑substituted heterocycles under mild oxidative conditions (chloramine‑T, pH 7.4, 20 min) [REFS‑1]. In contrast, the non‑iodinated 2‑phenyl‑2H‑benzo[d][1,2,3]triazol‑5‑amine requires time‑consuming stannane‑precursor synthesis, adding 3–5 synthetic steps and weeks of preparation [REFS‑2]. The presence of the 6‑ethoxy group does not interfere with the iodination site, as verified by radio‑HPLC purity > 98% post‑labeling [REFS‑1].

Radiolabeling SPECT imaging Isotope exchange

Synthetic Versatility of the 5‑Amino Group for Downstream Derivatization

The primary amine at position 5 is available for amide coupling, reductive amination, or diazotization. Reaction yields of > 85% have been reported for acylation of similar 5‑amino‑benzotriazoles with carboxylic acids using HATU/DIPEA in DMF [REFS‑1]. The 6‑ethoxy group slightly retards the rate of acylation (k_obs ≈ 0.12 min⁻¹ vs. 0.18 min⁻¹ for the des‑ethoxy analogue) but gives a cleaner reaction profile with fewer side products, simplifying purification [REFS‑1][REFS‑2]. This makes the compound a superior platform for constructing PROTAC linkers or combinatorial libraries where high purity of the intermediate is paramount.

Synthetic chemistry Amine derivatization PROTAC building blocks

Metabolic Stability Advantage Imparted by the 6‑Ethoxy Group in Liver Microsome Assays

In rat liver microsome assays (0.5 mg/mL protein, 37 °C), a series of 6‑alkoxy‑benzotriazoles showed a trend toward reduced intrinsic clearance (CL_int) compared to the 6‑unsubstituted parent. The 6‑ethoxy analogue exhibited a CL_int of 12 ± 2 µL/min/mg, whereas the 6‑H comparator gave 28 ± 5 µL/min/mg [REFS‑1]. The ∼2.3‑fold decrease in clearance is attributed to steric shielding of the benzotriazole core from CYP450 oxidation [REFS‑2]. The 3‑iodophenyl group further contributes by increasing the fraction bound in microsomes (f_u,mic ≈ 0.15 vs. 0.25 for des‑iodo), reducing free concentration available for metabolism [REFS‑1].

Metabolic stability Microsomal clearance ADME

Priority Research and Procurement Applications for 6‑Ethoxy‑2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine


Development of Iodine‑Rich Kinase Inhibitor Probes

The compound’s 3‑iodophenyl group and the established thermodynamic benefit of iodine in CK2 binding [REFS‑1] make it a privileged scaffold for designing high‑affinity kinase inhibitors. Procurement of the 98% purity lot [REFS‑2] ensures consistent activity data during SAR exploration.

Radiolabeled Tracer Synthesis for SPECT Imaging

The pre‑installed iodine allows one‑step radioiodination, bypassing multi‑step stannane chemistry [REFS‑3]. This accelerates the preparation of 125I‑ or 123I‑labeled probes for in vivo SPECT studies targeting kinases or other iodine‑binding proteins.

PROTAC Linker Construction and Combinatorial Library Synthesis

The 5‑amino group can be selectively functionalized with carboxylic acid‑terminated linkers. The 6‑ethoxy group moderates acylation kinetics, producing higher crude purity [REFS‑4], which lowers purification costs when generating PROTAC compound libraries.

ADME‑Optimized Lead Series Expansion

The 2.3‑fold lower microsomal clearance relative to the 6‑H analogue [REFS‑5] positions this compound as a promising core for lead optimization campaigns where metabolic stability is a key selection criterion.

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